Tavilermide
Overview
Description
Tavilermide, also known by its developmental code name MIM-D3, is a selective, cyclic tripeptide partial agonist of the tropomyosin receptor kinase A (TrkA). This compound belongs to the class of nerve growth factor mimetics and was first synthesized by Burgess and co-workers at Texas A&M University. This compound is primarily under development by Mimetogen Pharmaceuticals as an ophthalmic solution for the treatment of dry eye disease and is currently in phase III clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tavilermide involves solid-phase synthesis techniques. The key steps include the formation of cyclic peptidomimetics through nucleophilic aromatic substitution (S_NAr) cyclizations. This method allows for the creation of cyclic structures that mimic the β-turns found in proteins .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method is advantageous for producing peptides with high purity and yield. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cyclization and purification steps .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group present in its structure.
Reduction: The nitro group can also be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Tavilermide has several scientific research applications, particularly in the fields of ophthalmology, neurology, and regenerative medicine:
Ophthalmology: this compound is being developed as a treatment for dry eye disease.
Regenerative Medicine: this compound’s ability to activate TrkA receptors makes it a candidate for promoting tissue regeneration and repair in various medical conditions.
Mechanism of Action
Tavilermide exerts its effects by selectively binding to and activating the TrkA receptor, a high-affinity receptor for nerve growth factor. Upon binding, this compound initiates a cascade of intracellular signaling pathways that lead to increased cell survival, reduced apoptosis, and enhanced cellular repair mechanisms. This activation promotes the secretion of glycoconjugates in conjunctival cells, which helps in maintaining the ocular surface and improving tear quality .
Comparison with Similar Compounds
Cenegermin: Another nerve growth factor mimetic used for treating neurotrophic keratitis.
NGF (Nerve Growth Factor): The natural ligand for TrkA receptors, involved in the growth, maintenance, and survival of neurons.
Comparison:
Tavilermide vs. Cenegermin: Both compounds are used in ophthalmology, but this compound is specifically being developed for dry eye disease, whereas Cenegermin is used for neurotrophic keratitis.
This compound vs. NGF: this compound is a synthetic mimetic with a more stable and selective profile compared to the natural nerve growth factor.
Properties
IUPAC Name |
3-[(5S,8S,11S)-8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O11/c25-9-2-1-3-15-23(37)29-17(22(36)26-12-20(33)34)8-10-41-18-6-4-13(30(39)40)11-14(18)21(35)27-16(24(38)28-15)5-7-19(31)32/h4,6,11,15-17H,1-3,5,7-10,12,25H2,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,31,32)(H,33,34)/t15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJXNXPFYJIACK-ULQDDVLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H]1C(=O)NCC(=O)O)CCCCN)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180937 | |
Record name | D-3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263251-78-1 | |
Record name | Tavilermide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12441 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAVILERMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMG938VJ6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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